![molecular formula C21H18FN3O4 B2501007 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1260748-56-8](/img/structure/B2501007.png)
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Application : Visible-light-promoted glycosylation reactions have been developed using 3,5-dimethoxyphenyl glycoside as the donor. These reactions yield both O-glycosides and N-glycosides in moderate to excellent yields. A wide range of O-nucleophiles and nucleobases can serve as glycosyl acceptors in this protocol .
- Application : 3,5-Dimethoxyacetophenone, a derivative of this compound, is used as a starting reagent in various synthetic pathways. For example, it has been employed in the synthesis of 5,7-dimethoxy-3-methylindazole and ®-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate .
- Application : O-acetylated (3’,5’-dimethoxybenzoin) esters, derived from this compound, act as photoremovable protecting groups. Upon photo-release, they form 2-phenylbenzofuran derivatives. Researchers have explored installing benzofuran moieties into conjugated backbones using similar concepts .
Glycosylation Reactions
Starting Reagent in Synthesis
Photoremovable Protecting Groups
Mechanism of Action
Target of Action
The primary target of Compound X could be a specific protein or enzyme in the body. For instance, it might interact with a receptor like the fibroblast growth factor receptor (FGFR) .
Mode of Action
Compound X might bind to its target, thereby altering its function. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular pathway .
Biochemical Pathways
Upon interaction with its target, Compound X might affect various biochemical pathways. For example, it could inhibit a pathway involved in cell proliferation, leading to a decrease in cancer cell growth .
Result of Action
The molecular and cellular effects of Compound X’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a pathway involved in cell growth, the result might be a decrease in the proliferation of certain cells .
properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-4-25-11-17(19(26)16-9-13(22)5-6-18(16)25)21-23-20(24-29-21)12-7-14(27-2)10-15(8-12)28-3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDPDRWNGOAKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.